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Compound of Interest
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Cat. No.: B3324388

Introduction
The Rise of Antimicrobial Resistance

The global spread of antimicrobial resistance, particularly among Gram-negative bacteria,
poses a significant threat to public health. A primary mechanism of resistance is the production
of B-lactamase enzymes, which inactivate (3-lactam antibiotics. The emergence of extended-
spectrum (-lactamases (ESBLs) and carbapenemases has severely limited treatment options,
creating an urgent need for novel therapeutic agents.[1][2]

Ledaborbactam: A Novel B-Lactamase Inhibitor

Ledaborbactam (formerly VNRX-5236) is a novel, broad-spectrum, boronic acid-based [3-
lactamase inhibitor (BLI).[3][4] It is being developed as an oral combination with the third-
generation cephalosporin, ceftibuten. Ledaborbactam restores the activity of ceftibuten
against multidrug-resistant (MDR) Enterobacterales that produce Ambler class A, C, and D [3-
lactamases.[3][5] To facilitate oral administration, ledaborbactam is formulated as an
etzadroxil prodrug, ledaborbactam etzadroxil (formerly VNRX-7145), which undergoes rapid
and extensive conversion to the active ledaborbactam in vivo.[3][4][6]

Discovery and Development Timeline

The development of ledaborbactam has progressed from initial discovery to being Phase 3-
ready, marked by key preclinical and clinical milestones. The timeline below highlights the
major stages of its development journey.
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Caption: Key milestones in the Ledaborbactam development timeline.

Mechanism of Action

Ledaborbactam functions by inhibiting bacterial -lactamase enzymes. These enzymes are
the primary defense mechanism that bacteria like E. coli and K. pneumoniae use to degrade [3-
lactam antibiotics such as ceftibuten. By binding to the active site of these enzymes,
ledaborbactam protects ceftibuten from hydrolysis, allowing the antibiotic to reach its target—
the penicillin-binding proteins (PBPs)—and inhibit bacterial cell wall synthesis, ultimately
leading to bacterial cell death.[4][6] Ledaborbactam forms a reversible covalent bond with the
active site serine residue of Ambler class A, C, and D B-lactamases.[4][6]
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Caption: Ledaborbactam's mechanism of action.

Preclinical Development
Experimental Protocols

Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution
method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][7]

¢ Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).
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e Inoculum: Prepared using the broth culture method to a final concentration of approximately
5 x 105 CFU/mL.

e Procedure: B-lactam agents were serially diluted two-fold in CAMHB. Ledaborbactam was
tested at a fixed concentration of 4 ug/mL.[4][7] Plates were incubated at 35°C for 16-20
hours.

o Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that
completely inhibited visible bacterial growth.

The half-maximal inhibitory concentration (IC50) of ledaborbactam against various purified 3-
lactamase enzymes was determined through a spectrophotometric assay.[2]

» Buffer: Phosphate-buffered saline (PBS), pH 7.4.

e Procedure:

o

Ledaborbactam was serially diluted in PBS in 96-well microtiter plates.
o Afixed concentration of purified 3-lactamase enzyme was added to each well.
o The enzyme-inhibitor mixture was pre-incubated for 15 minutes at 37°C.

o A specific chromogenic or UV-active substrate (e.g., nitrocefin, imipenem, cefotaxime) was
added to a final concentration of 100 uM.[8]

o The rate of substrate hydrolysis was monitored by measuring the change in absorbance
over time.

o Calculation: Initial hydrolysis rates were compared to a control without any inhibitor. The
IC50 value, the concentration of ledaborbactam required to reduce the hydrolysis rate by
50%, was calculated using kinetic software.[8]

This model was used to evaluate the in vivo efficacy of ceftibuten-ledaborbactam.[5][9]

e Animals: Specific pathogen-free female mice.
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Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of
cyclophosphamide at 150 mg/kg (4 days prior to infection) and 100 mg/kg (1 day prior to
infection).[9][10]

Infection: An inoculum of approximately 107 CFU/mL of the test bacterial strain was injected

into the thigh muscle.[11]

Treatment: Human-simulated regimens (HSRs) of ceftibuten and escalating doses of
ledaborbactam were administered, typically starting 2 hours post-infection.[5]

Endpoint: At 24 hours post-treatment initiation, mice were euthanized, and the thighs were
excised, homogenized, and plated for bacterial colony enumeration (CFU/thigh). Efficacy
was measured as the 1og10 reduction in CFU/thigh compared to 0-hour controls.[5]
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Caption: Experimental workflow for the neutropenic murine thigh infection model.
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Summary of Preclinical Activity

Ledaborbactam demonstrated potent inhibitory activity against a wide range of clinically

relevant serine B-lactamases.

Enzyme (Class) Representative Type Ledaborbactam IC50 (pM)
ESBL (A) CTX-M-15 Potent (Ki = 0.11 pM)

ESBL (A) SHV-5 Potent (Ki = 0.04 pM)
Carbapenemase (A) KPC-2 0.08

Cephalosporinase (C) P99AmMpC 0.01

Cephalosporinase (C) CMY-2 0.01

Carbapenemase (D) OXA-48 0.32

Table 1: IC50 values of
ledaborbactam against various

B-lactamase enzymes.[2]

The combination of ceftibuten with a fixed concentration of 4 pg/mL ledaborbactam showed
potent activity against a large collection of clinical isolates of Enterobacterales, significantly
lowering the MICs compared to ceftibuten alone.
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Organism % Susceptible
Agent MIC50 (pg/mL)  MIC90 (ug/mL)
Subset (n) (=1 pg/mL)
Ceftibuten-
MDR lIsolates 0.12 0.25 89.7%
Ledaborbactam
Ceftibuten 16 >32 ~30-35%
ESBL-Positive Ceftibuten-
0.12 0.25 98.3%
Phenotype Ledaborbactam
KPC-Positive Ceftibuten-
0.5 2 85.9%
Isolates Ledaborbactam
OXA-48-Positive Ceftibuten-
0.25 2 82.9%
Isolates Ledaborbactam

Table 2: In vitro
activity of
ceftibuten-
ledaborbactam
against
challenging
subsets of
Enterobacterales
[AI[71012]

In the neutropenic murine thigh infection model, ledaborbactam demonstrated dose-

dependent potentiation of ceftibuten activity against ceftibuten-resistant Enterobacterales.[5]

» Bacterial Burden: Humanized ceftibuten monotherapy resulted in bacterial growth of 2.51 +
1.09 log10 CFU/thigh.[5]

o Stasis Target: The median ledaborbactam free-drug area under the concentration-time

curve over 24 hours to MIC ratio (FAUC0-24/MIC) associated with bacteriostasis (no change

in bacterial load) was 3.59.[5]

Clinical Development
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Phase 1 Clinical Trials

A series of Phase 1 studies were conducted in healthy adult volunteers to establish the safety,
tolerability, and pharmacokinetic profile of ledaborbactam etzadroxil, both alone and in
combination with ceftibuten.

These initial studies evaluated single ascending doses (SAD) and multiple ascending doses
(MAD) of ledaborbactam etzadroxil and assessed the potential for drug-drug interactions with
ceftibuten.[3][13][14]

e Design: Randomized, double-blind, placebo-controlled studies.

o Key Findings:

[¢]

Ledaborbactam etzadroxil was rapidly and extensively converted to active
ledaborbactam.[3][15]

o Ledaborbactam exposure (AUC) increased in a dose-proportional manner after single
doses.[3][15]

o No clinically significant pharmacokinetic interactions were observed between
ledaborbactam and ceftibuten.[3][15]

o The combination was generally safe and well-tolerated.[3][15]

This ongoing study is designed to evaluate a fixed-dose combination (FDC) capsule and to
assess the effect of food and gastric pH modifying agents on the pharmacokinetics of the
combination.[16][17]

o Design: Open-label, two-part study.

» Estimated Completion: June 2026.[17]

Pharmacokinetics in Humans
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Pharmacokinetic parameters were characterized in healthy volunteers following single and

multiple doses of ledaborbactam etzadroxil (LED-E).

Single Dose (LED-E 100-
1000 mg)

Parameter

Multiple Dose (LED-E 75-
500 mg q8h for 10 days)

Time to Cmax (Tmax) 1.25 - 2.0 hours

0.75 - 1.50 hours

_ _ ~11 - 12 hours (at steady
Terminal Half-life (t1/2)
state)

~11 - 12 hours

AUC Proportionality Dose proportional

Less than dose proportional

84% of material recovered as
Urinary Excretion unchanged ledaborbactam at

steady state

84% of material recovered as
unchanged ledaborbactam at

steady state

Table 3: Summary of
Ledaborbactam
Pharmacokinetic Parameters
in Healthy Volunteers.[3][15]
[18]

Safety and Tolerability

Across Phase 1 studies, ledaborbactam etzadroxil, alone or with ceftibuten, was found to be

safe and well-tolerated.

e Adverse Events: The most frequently reported treatment-emergent adverse events (TEAES)

were gastrointestinal disorders (e.g., frequent bowel movements, nausea) and nervous

system disorders (e.g., headache).[3][15]

 Incidence: TEAEs were reported in 82% of participants receiving ledaborbactam +

ceftibuten, compared to 78% in the placebo group. Most events were mild in severity.[3][15]

Future Development and Commercialization
Licensing Agreement with Basilea Pharmaceutica
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On August 14, 2025, Venatorx Pharmaceuticals entered into an exclusive license agreement
with Basilea Pharmaceutica Ltd. for the global rights to ceftibuten-ledaborbactam etzadroxil.
[19][20] This partnership aims to advance the combination through late-stage clinical
development and global commercialization.

Planned Phase 3 Trials

Basilea has announced plans to initiate a registrational Phase 3 clinical trial for ceftibuten-
ledaborbactam etzadroxil for the treatment of complicated urinary tract infections (cUTI). The
trial is expected to begin in approximately 18 months from the date of the licensing agreement
(around February 2027).[21][22][23][20] The combination has been granted Qualified Infectious
Disease Product (QIDP) and Fast Track designations by the U.S. Food and Drug
Administration (FDA) for cUTI.[20]

Conclusion

Ledaborbactam is a promising, orally bioavailable B-lactamase inhibitor that, in combination
with ceftibuten, has demonstrated potent in vitro and in vivo activity against a broad spectrum
of multidrug-resistant Enterobacterales. The successful completion of Phase 1 studies has
established a favorable safety and pharmacokinetic profile, paving the way for late-stage
clinical development. The strategic partnership between Venatorx and Basilea is set to
accelerate its journey towards becoming a much-needed oral treatment option for patients with
complicated urinary tract infections caused by challenging Gram-negative pathogens.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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